Triethyl orthoformate

Catalog No.
S773138
CAS No.
122-51-0
M.F
C7H16O3
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl orthoformate

CAS Number

122-51-0

Product Name

Triethyl orthoformate

IUPAC Name

diethoxymethoxyethane

Molecular Formula

C7H16O3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3

InChI Key

GKASDNZWUGIAMG-UHFFFAOYSA-N

SMILES

CCOC(OCC)OCC

Synonyms

1,1’,1’’-[Methylidyne-tris(oxy)]tris-Ethane; Orthoformic Acid Triethyl Ester;

Canonical SMILES

CCOC(OCC)OCC

The exact mass of the compound Diethoxymethoxyethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Triethyl orthoformate (TEOF), CAS 122-51-0, is an orthoester of formic acid widely used in organic synthesis. It functions primarily as a one-carbon building block for formylation, a precursor for heterocyclic systems like quinolines, and as a dehydrating agent or water scavenger in moisture-sensitive reactions. Its utility is often compared to its lower-boiling analog, trimethyl orthoformate (TMOF), but critical differences in physical properties and reactivity make TEOF the required choice for specific process conditions, particularly those demanding higher temperatures or intolerance to methanol byproducts.

Direct substitution of Triethyl Orthoformate (TEOF) with its methyl analog, Trimethyl Orthoformate (TMOF), is often unfeasible without significant process re-development. The most critical differentiator is TEOF's significantly higher boiling point (~146 °C) compared to TMOF (~101 °C), which permits its use as a reagent and solvent at elevated reaction temperatures unattainable with TMOF under standard pressure. Furthermore, their hydrolysis or reaction yields different alcohol byproducts—ethanol from TEOF and methanol from TMOF. This is a crucial procurement consideration in applications where methanol's higher toxicity or different solvency profile is unacceptable, such as in the synthesis of certain pharmaceutical intermediates or in specific formulations.

Superior Thermal Operating Window for High-Temperature Syntheses

Triethyl orthoformate provides a significantly wider and higher thermal operating window compared to its most common substitute, trimethyl orthoformate. TEOF's boiling point is approximately 45 °C higher than that of TMOF, enabling its use in reactions that require sustained temperatures well above 100 °C without pressurized systems. This property is critical for many cyclocondensation and formylation reactions where higher thermal energy is needed to overcome activation barriers.

Evidence DimensionBoiling Point
Target Compound Data146 °C (for Triethyl orthoformate)
Comparator Or Baseline101-102 °C (for Trimethyl orthoformate)
Quantified Difference~44-45 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm).

This allows for a broader range of reaction conditions and enables syntheses that are kinetically too slow or unfeasible at the lower boiling point of the methyl analog.

Established Efficacy in High-Yield Aldehyde Synthesis via Bodroux-Chichibabin Reaction

Triethyl orthoformate is a canonical reagent for the Bodroux-Chichibabin aldehyde synthesis, which converts Grignard reagents to aldehydes with an additional carbon atom. While other orthoformates can be used, TEOF is frequently specified in established protocols. Its higher boiling point allows for reactions to be driven to completion by refluxing, which can be essential for improving yields, particularly with less reactive Grignard reagents.

Evidence DimensionReaction Yield / Completion
Target Compound DataEnables reaction completion via reflux at higher temperatures (~146 °C).
Comparator Or BaselineTrimethyl orthoformate is limited to lower reflux temperatures (~101 °C), which may be insufficient for less reactive substrates.
Quantified DifferenceQualitatively enables higher reaction temperatures, which is often directly correlated with improved reaction rates and yields.
ConditionsBodroux-Chichibabin synthesis with Grignard reagents (RMgX).

For robust and scalable aldehyde synthesis from Grignard reagents, TEOF provides the necessary process conditions for achieving high conversion where TMOF would be limiting.

Compatibility as a Water Scavenger in Ethanol-Tolerant Formulations

Triethyl orthoformate serves as an effective dehydrating agent by reacting with water to produce ethanol and ethyl formate. This is particularly advantageous in driving equilibrium-limited reactions like esterification to completion. In formulations such as polyurethane coatings, TEOF is used as a water scavenger to prevent unwanted side reactions with isocyanates. The choice of TEOF over TMOF is critical when the formulation must avoid the presence of methanol, which is generated by TMOF hydrolysis.

Evidence DimensionByproduct of Water Scavenging
Target Compound DataEthanol and Ethyl Formate
Comparator Or BaselineMethanol and Methyl Formate (from Trimethyl orthoformate)
Quantified DifferenceDifferent alcohol byproduct with distinct toxicity, solvency, and volatility profiles.
ConditionsMoisture-sensitive formulations and reactions, such as esterifications or polyurethane systems.

This makes TEOF the required choice for applications where methanol is an unacceptable byproduct due to toxicity, regulatory constraints, or formulation incompatibility.

Synthesis of Heterocycles Requiring High-Temperature Cyclization

In syntheses such as the Combes quinoline synthesis, an arylamine is condensed with a β-diketone, followed by an acid-catalyzed ring closure. This cyclization step often requires heat. Triethyl orthoformate's high boiling point allows it to function as both a reagent and a high-temperature medium, facilitating reactions that would proceed too slowly or not at all at the boiling point of its methyl analog.

One-Carbon Homologation of Grignard Reagents for Aldehyde Production

As the standard reagent in the Bodroux-Chichibabin aldehyde synthesis, TEOF is the logical choice for converting Grignard reagents (R-MgX) into the corresponding aldehyde (R-CHO). Its ability to support higher reaction temperatures ensures efficient conversion, making it a reliable precursor for producing aliphatic and aromatic aldehydes in laboratory and pilot-scale manufacturing.

Moisture Scavenging in Polyurethane and Other Methanol-Intolerant Systems

TEOF is used as a dehydrating agent in solvent-based polyurethane coatings and sealants to extend pot life and prevent defects caused by moisture. It is the preferred choice over TMOF in these applications because the resulting ethanol byproduct is generally more compatible with the formulation and less hazardous than methanol.

Physical Description

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals.
Liquid

XLogP3

1.2

Boiling Point

143.0 °C

LogP

1.2 (LogP)

UNII

355LRR361Q

GHS Hazard Statements

Aggregated GHS information provided by 501 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 501 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 494 of 501 companies with hazard statement code(s):;
H226 (88.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (21.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.86 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

122-51-0
108055-42-1

Wikipedia

Ethyl orthoformate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Ethane, 1,1',1''-[methylidynetris(oxy)]tris-: ACTIVE

Dates

Last modified: 08-15-2023

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